2,4-Octanediol

Description

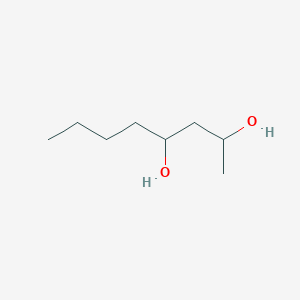

Structure

2D Structure

3D Structure

Properties

CAS No. |

90162-24-6 |

|---|---|

Molecular Formula |

C8H18O2 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

octane-2,4-diol |

InChI |

InChI=1S/C8H18O2/c1-3-4-5-8(10)6-7(2)9/h7-10H,3-6H2,1-2H3 |

InChI Key |

HOWLAKMIIWUJEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Octanediol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 2,4-octanediol, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties of this compound

This compound is a diol with the chemical formula C8H18O2.[1][2] It is characterized by an eight-carbon chain with hydroxyl (-OH) groups located at the second and fourth positions.[3] The presence of two hydroxyl groups makes it a polar molecule with the capacity for hydrogen bonding, influencing its physical properties such as boiling point and solubility.[4]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that some reported values may be for isomeric forms or are estimations, and the specific stereoisomer is not always indicated in the data source.

| Property | Value | Source |

| Molecular Formula | C8H18O2 | [1][2][5] |

| Molecular Weight | 146.23 g/mol | [1][2][6] |

| CAS Number | 90162-24-6 | [1][2] |

| Density | 0.935 g/cm³ | [1][2] |

| Boiling Point | 243.79 °C (estimated) | [1] |

| Melting Point | 43.76 °C (estimated) | [1][2] |

| Flash Point | 126.3 °C | [1][2] |

| Topological Polar Surface Area | 40.5 Ų | [6] |

| logP (Octanol/Water Partition Coefficient) | 1.30840 | [1][2] |

| Hydrogen Bond Donor Count | 2 | [1][2][6] |

| Hydrogen Bond Acceptor Count | 2 | [1][2][6] |

| Rotatable Bond Count | 5 | [1][2] |

Chemical Structure and Stereoisomerism

The structure of this compound features two chiral centers at the C-2 and C-4 positions.[3] This gives rise to the existence of multiple stereoisomers. Specifically, there are four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).[7][8] The (2R,4R) and (2S,4S) isomers are enantiomers of each other, as are the (2R,4S) and (2S,4R) isomers.[7][9] The relationship between any other pair of isomers is diastereomeric.[3][7]

The spatial arrangement of the hydroxyl groups and the alkyl chain at these stereocenters significantly influences the molecule's biological activity and its interactions with other chiral molecules, a critical consideration in drug development.

Stereoisomeric relationships of this compound.

Experimental Protocols

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like this compound.

General workflow for chemical characterization.

General Analytical Approaches

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR would be critical for confirming the carbon skeleton and the positions of the hydroxyl groups. The splitting patterns in the 1H NMR spectrum would help to elucidate the connectivity of the protons.

-

Mass Spectrometry (MS) : MS would be used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.

-

Infrared (IR) Spectroscopy : IR spectroscopy would be employed to identify the presence of the hydroxyl (-OH) functional groups, typically observed as a broad absorption band in the region of 3200-3600 cm-1.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) : These chromatographic techniques would be used to assess the purity of the synthesized this compound and to separate different stereoisomers if a chiral stationary phase is used.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the scientific literature regarding specific signaling pathways or significant biological activities of this compound. Further research is required to explore its potential roles in biological systems.

References

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. homework.study.com [homework.study.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | C8H18O2 | CID 3494075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2S,4S)-octane-2,4-diol | C8H18O2 | CID 40523972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. homework.study.com [homework.study.com]

- 8. Solved this compound, shown below, can exist in a maximum | Chegg.com [chegg.com]

- 9. homework.study.com [homework.study.com]

An In-depth Technical Guide on the Synthesis and Characterization of (2R,4R)-2,4-Octanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,4R)-2,4-Octanediol, a chiral anti-1,3-diol, is a valuable stereochemical building block in the synthesis of complex natural products and pharmacologically active molecules. Its defined stereochemistry at two chiral centers makes it a crucial intermediate for establishing the desired three-dimensional architecture in target molecules. This technical guide provides a comprehensive overview of the stereoselective synthesis of (2R,4R)-2,4-octanediol, focusing on established methodologies such as the asymmetric hydrogenation of β-diketones and the diastereoselective reduction of β-hydroxy ketones. Detailed experimental protocols, characterization data, and workflow visualizations are presented to facilitate its practical application in a research and development setting.

Introduction

The anti-1,3-diol motif is a recurring structural feature in a wide array of bioactive natural products, including polyketides and macrolides. The precise stereochemical control in the synthesis of these diols is often a critical challenge in the total synthesis of such molecules. (2R,4R)-2,4-octanediol, with its specific anti configuration, serves as a key chiral synthon. The development of efficient and highly stereoselective methods to access enantiomerically pure (2R,4R)-2,4-octanediol is therefore of significant interest to the synthetic chemistry community.

This guide will focus on two primary retrosynthetic disconnections for the synthesis of (2R,4R)-2,4-octanediol:

-

Asymmetric hydrogenation of the prochiral β-diketone, 2,4-octanedione (B81228).

-

Diastereoselective reduction of the corresponding β-hydroxy ketone, (4R)-4-hydroxyoctan-2-one.

Synthetic Pathways and Methodologies

The stereoselective synthesis of (2R,4R)-2,4-octanediol can be achieved through several strategic approaches. Below are detailed experimental protocols for the most effective and commonly employed methods.

Asymmetric Hydrogenation of 2,4-Octanedione

Asymmetric hydrogenation of β-diketones using chiral catalysts is a powerful and atom-economical method for the synthesis of chiral diols. Ruthenium-based catalysts bearing chiral diphosphine ligands, such as BINAP, have demonstrated high efficiency and enantioselectivity in such transformations.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is based on established procedures for the asymmetric hydrogenation of β-diketones.

-

Catalyst Preparation: In a glovebox, a solution of [RuCl2(p-cymene)]2 (1 mol%) and (R)-BINAP (2.2 mol%) in anhydrous, degassed ethanol (B145695) is stirred under an argon atmosphere at 50 °C for 30 minutes to form the active catalyst.

-

Hydrogenation Reaction: To the freshly prepared catalyst solution is added 2,4-octanedione (1.0 equivalent). The reaction vessel is then placed in an autoclave.

-

Reaction Conditions: The autoclave is purged with hydrogen gas (3 times) and then pressurized to 50 atm of H2. The reaction mixture is stirred at 80 °C for 24 hours.

-

Work-up and Purification: After cooling to room temperature and carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) gradient) to afford (2R,4R)-2,4-octanediol.

Expected Yield and Stereoselectivity:

| Parameter | Value |

| Yield | >90% |

| Diastereomeric Ratio (anti:syn) | >98:2 |

| Enantiomeric Excess (ee) | >98% |

Diastereoselective Reduction of (4R)-4-Hydroxyoctan-2-one

The diastereoselective reduction of a chiral β-hydroxy ketone is another effective strategy. The pre-existing stereocenter at C4 directs the stereochemical outcome of the reduction at C2. Chelation-controlled reductions often favor the formation of the syn-diol, while non-chelating conditions can lead to the desired anti-diol. The synthesis of the precursor, (4R)-4-hydroxyoctan-2-one, can be achieved via various methods, including the asymmetric aldol (B89426) reaction or enzymatic resolution.

Experimental Protocol: Diastereoselective Reduction using a Non-Chelating Reducing Agent

This protocol utilizes a bulky reducing agent to favor a Felkin-Anh model of stereoinduction, leading to the anti-diol.

-

Substrate Preparation: (4R)-4-hydroxyoctan-2-one is prepared via the kinetic resolution of racemic 4-hydroxyoctan-2-one using a lipase (B570770) such as Candida antarctica lipase B (CAL-B).

-

Reduction Reaction: To a solution of (4R)-4-hydroxyoctan-2-one (1.0 equivalent) in anhydrous THF at -78 °C under an argon atmosphere is added L-Selectride® (1.1 equivalents, 1.0 M solution in THF) dropwise.

-

Reaction Monitoring and Quenching: The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.

-

Work-up and Purification: The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield (2R,4R)-2,4-octanediol.

Expected Yield and Stereoselectivity:

| Parameter | Value |

| Yield | >85% |

| Diastereomeric Ratio (anti:syn) | >95:5 |

Characterization Data

The structural confirmation and purity assessment of the synthesized (2R,4R)-2,4-octanediol are performed using a combination of spectroscopic and analytical techniques.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15-4.05 (m, 1H), 3.95-3.85 (m, 1H), 1.70-1.55 (m, 2H), 1.50-1.20 (m, 6H), 1.25 (d, J = 6.2 Hz, 3H), 0.92 (t, J = 7.0 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 70.1, 68.5, 45.2, 36.8, 28.1, 23.5, 22.9, 14.2 |

| Mass Spectrometry (EI) | m/z (%): 146 (M+, <1), 128 (5), 113 (10), 99 (100), 85 (20), 71 (30), 57 (40) |

| Optical Rotation | [α]D20 = -15.2 (c 1.0, CHCl₃) |

| Appearance | Colorless oil |

Note: The spectral data provided are representative and may vary slightly depending on the specific instrumentation and experimental conditions.

Experimental and Logical Workflows

Visual representations of the synthetic and analytical workflows can aid in the understanding and implementation of the described procedures.

Spectroscopic Analysis of (2S,4S)-2,4-Octanediol: A Technical Guide

Disclaimer: Extensive searches of publicly available scientific databases and literature have revealed no experimental spectroscopic data (NMR, IR, or MS) for the specific stereoisomer (2S,4S)-2,4-Octanediol .

To provide a relevant and illustrative technical guide, this document presents spectroscopic data and methodologies for a closely related and structurally analogous compound: (2S,4S)-2,4-Pentanediol . This information is intended to serve as a reference point for researchers, scientists, and drug development professionals, offering insights into the expected spectral characteristics and the experimental approaches for analyzing such chiral diols.

Illustrative Spectroscopic Data: (2S,4S)-2,4-Pentanediol

(2S,4S)-2,4-Pentanediol is a chiral compound with the molecular formula C₅H₁₂O₂ and a molecular weight of 104.15 g/mol .[1][2] It features two hydroxyl groups at the second and fourth positions of a five-carbon chain, with both chiral centers in the S configuration.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectrum (Illustrative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in a tabulated format in the search results. |

¹³C NMR Spectrum (Illustrative)

| Chemical Shift (δ) ppm | Assignment |

| 23.3 | Carbon atom bearing the hydroxyl group |

| Further data not available in a tabulated format in the search results. |

Note: While PubChem indicates the availability of NMR spectra for (2S,4S)-2,4-Pentanediol, the detailed peak lists are not directly provided in the search snippets. The available information confirms the existence of such data from sources like Sigma-Aldrich Co. LLC.[1]

Infrared (IR) Spectroscopy Data

The IR spectrum of (2S,4S)-2,4-Pentanediol would exhibit characteristic absorption bands for its functional groups.[2]

Illustrative IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| Broad, ~3400-3200 | O-H (hydroxyl), hydrogen-bonded |

| ~2970-2850 | C-H (alkane) stretching |

| ~1465 | C-H (alkane) bending |

| ~1100 | C-O (alcohol) stretching |

Note: Specific peak values for (2S,4S)-2,4-Pentanediol are not detailed in the search results, but vapor phase IR spectra are noted to be available.[1] The values presented are typical for aliphatic diols.

Mass Spectrometry (MS) Data

The mass spectrum of 2,4-pentanediol (B147393) provides information on its molecular weight and fragmentation pattern. The National Institute of Standards and Technology (NIST) mass spectral database is a reference for such data.[2]

Illustrative Mass Spectrum Fragments

| m/z Ratio | Interpretation |

| 104 | Molecular Ion [M]⁺ |

| 89 | [M - CH₃]⁺ |

| 71 | [M - CH₃ - H₂O]⁺ |

| 45 | [CH₃CH(OH)]⁺ |

Note: The fragmentation pattern is based on the general behavior of pentanediols under electron ionization. The NIST Mass Spectrometry Data Center provides reference spectra for 2,4-pentanediol compounds.[1]

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for chiral diols are crucial for reproducibility and accuracy. Below are generalized methodologies for NMR, IR, and MS analysis.

NMR Spectroscopy Protocol

A common method for analyzing the enantiomeric purity of chiral diols involves chiral derivatization followed by ¹H NMR analysis.[3][4]

-

Sample Preparation: A three-component system can be employed by treating the diol with 2-formylphenylboronic acid and an enantiopure amine, such as alpha-methylbenzylamine.[3][4] This reaction forms a mixture of diastereoisomeric iminoboronate esters.[3]

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

-

Data Acquisition: The ¹H NMR spectrum of the diastereomeric mixture is recorded in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Analysis: The ratio of the diastereoisomers is determined by integrating well-resolved, diastereotopic resonances in the ¹H NMR spectrum.[4] This ratio accurately reflects the enantiomeric purity of the original diol.[3] The entire process can typically be completed in under 90 minutes.[4]

IR Spectroscopy Protocol

Infrared spectroscopy is used to identify the functional groups present in a molecule.[5]

-

Sample Preparation: For a solid sample like a diol, the Attenuated Total Reflectance (ATR) technique is often used. A small amount of the solid is placed on the ATR crystal (e.g., ZnSe or diamond) and pressed with an anvil to ensure good contact.[5] Alternatively, for a liquid sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.[6]

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded.[6] Then, the sample spectrum is recorded. The instrument measures the frequencies of IR light absorbed by the sample.[5]

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (in cm⁻¹). The characteristic absorption bands are then correlated to specific functional groups and vibrational modes within the molecule.[5]

Mass Spectrometry Protocol

Mass spectrometry provides information about the molecular weight and structure of a compound through its fragmentation pattern.[7]

-

Sample Preparation and Ionization: For a diol, electrospray ionization (ESI) is a suitable soft ionization technique. The diol can be introduced into the mass spectrometer dissolved in an appropriate solvent.[8] To enhance the characterization of diols, they can be complexed with boric acid.[8]

-

Instrumentation: An electrospray mass spectrometer, often coupled with a tandem mass spectrometer (MS/MS) for fragmentation analysis, is used.[8]

-

Data Acquisition: The mass-to-charge (m/z) ratio of the molecular ion and its fragments are measured. In the case of boric acid complexation, the analysis is performed in negative ion mode.[8]

-

Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound. The fragmentation pattern, obtained through MS/MS experiments, provides structural information that can help in identifying the compound and distinguishing between isomers.[8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. 2,4-Pentanediol, (+)- | C5H12O2 | CID 6950200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (2S,4S)-(+)-2,4-Pentanediol | 72345-23-4 [smolecule.com]

- 3. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. amherst.edu [amherst.edu]

- 6. mmrc.caltech.edu [mmrc.caltech.edu]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Properties of meso-2,4-Octanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of meso-2,4-octanediol. This document is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science who are interested in the stereoselective synthesis of diols and their potential applications.

Introduction

Meso-2,4-octanediol is a specific stereoisomer of 2,4-octanediol, an organic compound containing an eight-carbon chain with hydroxyl groups at positions 2 and 4. As a meso compound, it possesses internal symmetry, rendering it achiral despite having two stereocenters. This unique structural feature influences its physical properties and potential biological activity. The 1,3-diol motif present in meso-2,4-octanediol is a common structural element in many natural products and pharmacologically active molecules, making its stereoselective synthesis a topic of significant interest.

Synthesis of meso-2,4-Octanediol

The stereoselective synthesis of meso-2,4-octanediol can be approached through two primary strategies: the syn-dihydroxylation of a cis-alkene or the stereoselective reduction of a 1,3-diketone.

Synthesis via Syn-Dihydroxylation of (Z)-2-Octene

A reliable method for the synthesis of meso-diols is the syn-dihydroxylation of the corresponding cis-alkene.[1][2] For meso-2,4-octanediol, the starting material would be (Z)-2-octene. Reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can be employed to achieve this transformation.[3]

Experimental Protocol: Syn-Dihydroxylation of (Z)-2-Octene with Osmium Tetroxide

This protocol is a representative procedure based on established methods for the syn-dihydroxylation of alkenes.[4]

Materials:

-

(Z)-2-Octene

-

Osmium tetroxide (OsO₄)

-

N-methylmorpholine N-oxide (NMO)

-

Water

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

A solution of (Z)-2-octene (1 equivalent) in a mixture of acetone and water (10:1) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

N-methylmorpholine N-oxide (NMO) (1.2 equivalents) is added to the solution, and the mixture is stirred until the NMO is dissolved.

-

A catalytic amount of osmium tetroxide (0.02 equivalents) is added to the reaction mixture. The flask is sealed and the reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, an aqueous solution of sodium sulfite is added to the reaction mixture to quench the remaining OsO₄. The mixture is stirred for 30 minutes.

-

The reaction mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude meso-2,4-octanediol is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Synthesis via Stereoselective Reduction of 2,4-Octanedione

An alternative approach involves the stereoselective reduction of the corresponding 1,3-diketone, 2,4-octanedione. This method requires a reducing agent and conditions that favor the formation of the meso diastereomer over the chiral (racemic) diols. While various reducing agents can be used, achieving high diastereoselectivity can be challenging and may require the use of specific catalysts or chiral auxiliaries.[5][6][7]

Experimental Protocol: Stereoselective Reduction of 2,4-Octanedione

This protocol is a representative procedure based on methods for the stereoselective reduction of 1,3-diketones.

Materials:

-

2,4-Octanedione

-

Sodium borohydride (B1222165) (NaBH₄)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

2,4-Octanedione (1 equivalent) is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.

-

Sodium borohydride (2.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction progress is monitored by TLC.

-

The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

-

The mixture is concentrated under reduced pressure to remove most of the methanol.

-

The aqueous residue is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield a mixture of diol diastereomers.

-

The meso-2,4-octanediol is separated from the other stereoisomers by silica gel column chromatography.

Physical and Chemical Properties

Table 1: Computed Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| XLogP3-AA | 1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

| Exact Mass | 146.13068 g/mol |

| Monoisotopic Mass | 146.13068 g/mol |

| Topological Polar Surface Area | 40.5 Ų |

| Heavy Atom Count | 10 |

| Complexity | 73.7 |

Data sourced from PubChem and is for this compound in general, not specifically the meso isomer.

Table 2: Experimental Physical Properties of Analogous meso-Diols

| Compound | Melting Point (°C) | Boiling Point (°C) |

| meso-2,3-Butanediol | 34.4 | 182-184 |

| meso-2,4-Pentanediol | 49-51 | 202 |

Data for analogous compounds can provide an estimation of the expected properties for meso-2,4-octanediol.

Spectral Data

Specific spectral data for meso-2,4-octanediol is not available. However, the expected spectral characteristics can be inferred from the analysis of similar diols.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons, methylene (B1212753) protons, and the methine protons attached to the hydroxyl groups. The protons on the stereocenters (C2 and C4) would likely appear as complex multiplets. The hydroxyl protons would appear as broad singlets, which can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the eight carbon atoms in the molecule, with the carbons bearing the hydroxyl groups (C2 and C4) appearing in the downfield region typical for alcohols.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups due to hydrogen bonding.[8][9][10] C-H stretching vibrations for the alkyl chain will be observed in the 2850-3000 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of water and cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups.

Biological Activity and Potential Applications

While specific studies on the biological activity of meso-2,4-octanediol are limited, long-chain aliphatic diols are known to possess antimicrobial properties.[11]

Antimicrobial Activity

The antimicrobial action of aliphatic diols is often attributed to their ability to disrupt the cell membranes of microorganisms.[12] Their amphiphilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents. The length of the carbon chain and the position of the hydroxyl groups can influence the potency of this effect. It is plausible that meso-2,4-octanediol exhibits some degree of antimicrobial activity, which could be explored for applications in pharmaceuticals, cosmetics, and as a preservative.[13]

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of meso-2,4-octanediol in any signaling pathways. Further research would be required to investigate its potential interactions with biological targets and signaling cascades.

Visualizations

Synthetic Pathways

Caption: Synthetic routes to meso-2,4-octanediol.

Experimental Workflow: Syn-Dihydroxylation

Caption: Workflow for syn-dihydroxylation.

Proposed Antimicrobial Mechanism of Action

Caption: Proposed mechanism of antimicrobial action.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 4. Upjohn Dihydroxylation [organic-chemistry.org]

- 5. Mechanochemical Asymmetric Transfer Hydrogenation of Diketones to Access Chiral 1,3-Diols under Solvent-Free Conditions [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The in vitro activity of pentane-1,5-diol against aerobic bacteria. A new antimicrobial agent for topical usage? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

An In-Depth Technical Guide to the Stereoisomers of 2,4-Octanediol and Their Separation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 2,4-octanediol, detailing their structural relationships, physicochemical properties, and methods for their separation. The content is tailored for professionals in research and development who require a technical understanding of chiral molecules and their resolution.

Introduction to the Stereoisomers of this compound

This compound is a chiral molecule possessing two stereogenic centers at carbons 2 and 4. This structural feature gives rise to a total of four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). These stereoisomers can be categorized into two pairs of enantiomers and four pairs of diastereomers. Understanding the distinct spatial arrangement of these isomers is crucial, as chirality often dictates biological activity in drug development and other scientific applications.

The relationships between the stereoisomers are as follows:

-

Enantiomeric Pairs: (2R,4R) and (2S,4S); (2R,4S) and (2S,4R). Enantiomers are non-superimposable mirror images of each other.

-

Diastereomeric Pairs: (2R,4R) is a diastereomer of (2R,4S) and (2S,4R). (2S,4S) is a diastereomer of (2R,4S) and (2S,4R). Diastereomers are stereoisomers that are not mirror images of each other.

The following diagram illustrates the relationships between the four stereoisomers of this compound.

Physicochemical Properties of this compound Stereoisomers

| Property | (2R,4R)-2,4-octanediol | (2S,4S)-2,4-octanediol | (2R,4S)-2,4-octanediol | (2S,4R)-2,4-octanediol |

| Molecular Formula | C₈H₁₈O₂ | C₈H₁₈O₂ | C₈H₁₈O₂ | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol | 146.23 g/mol | 146.23 g/mol | 146.23 g/mol |

| XLogP3-AA | 1.5 | 1.5 | 1.5 | 1.5 |

| Hydrogen Bond Donor Count | 2 | 2 | 2 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 | 2 |

| Rotatable Bond Count | 5 | 5 | 5 | 5 |

| Exact Mass | 146.13067987 g/mol | 146.13067987 g/mol | 146.13067987 g/mol | 146.13067987 g/mol |

| Monoisotopic Mass | 146.13067987 g/mol | 146.13067987 g/mol | 146.13067987 g/mol | 146.13067987 g/mol |

| Topological Polar Surface Area | 40.5 Ų | 40.5 Ų | 40.5 Ų | 40.5 Ų |

| Heavy Atom Count | 10 | 10 | 10 | 10 |

| Complexity | 73.7 | 73.7 | 73.7 | 73.7 |

Note: The data presented in this table is based on computed properties from PubChem and should be considered as estimates.

Separation of this compound Stereoisomers

The separation of stereoisomers is a critical step in the synthesis and analysis of chiral compounds. The primary methods for resolving the stereoisomers of this compound include chiral chromatography (both gas and liquid), enzymatic resolution, and diastereomeric crystallization.

General Approaches to Chiral Separation

-

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. For diols, derivatization is sometimes employed to enhance volatility for gas chromatography (GC) or to improve interaction with the CSP in high-performance liquid chromatography (HPLC).

-

Enzymatic Resolution: This method leverages the stereoselectivity of enzymes, such as lipases, to catalyze a reaction on only one enantiomer of a racemic mixture. This results in a mixture of the unreacted enantiomer and a new product, which can then be separated by conventional methods like column chromatography.

-

Diastereomeric Crystallization: This classical resolution technique involves reacting the enantiomeric mixture with a chiral resolving agent to form a pair of diastereomeric salts or derivatives. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.

Experimental Protocol: Enzymatic Synthesis and GC Separation of Vicinal Diol Stereoisomers

This workflow outlines a two-step enzymatic synthesis of vicinal diol stereoisomers, followed by chiral gas chromatography for analysis and separation.

Methodology:

Part 1: Stereoselective Enzymatic Synthesis

This protocol is adapted from the enzymatic synthesis of 4,5-octanediol (B1616756).

-

Step 1: Carboligation to form the Chiral Hydroxy Ketone:

-

A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM TEA, pH 9).

-

The aldehyde substrate (e.g., butanal, 200 mM) is added.

-

A ThDP-dependent lyase (e.g., ApPDCE469G for the (S)-acyloin or PfBAL for the (R)-acyloin) is introduced as a lyophilized whole-cell catalyst (e.g., 15 mg).

-

The reaction is incubated at a controlled temperature (e.g., 30°C) with shaking until the aldehyde is consumed, as monitored by GC.

-

-

Step 2: Reduction to the Vicinal Diol:

-

To the mixture containing the chiral 2-hydroxy ketone, a co-substrate for cofactor recycling (e.g., 1 M isopropanol) is added.

-

An oxidoreductase with the desired stereoselectivity (e.g., BlBDH to produce the (S,S)-diol from the (S)-acyloin) is added as a lyophilized whole-cell catalyst (e.g., 15 mg).

-

The reaction is incubated at a controlled temperature (e.g., 30°C) with shaking until the hydroxy ketone is converted to the diol, as monitored by GC.

-

Part 2: Extraction and Analysis by Chiral Gas Chromatography

-

Extraction:

-

The reaction mixture is saturated with NaCl.

-

The diol product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic phases are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Chiral Gas Chromatography (GC) Analysis:

-

Column: A chiral GC column is used, for example, an Agilent CP-Chirasil-DEX CB column (25 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Hydrogen or Helium.

-

Injector and Detector: Split/splitless injector and a Flame Ionization Detector (FID).

-

Temperature Program: An optimized temperature gradient is crucial for separation. For example: 80°C for 5 min, then ramp at 2°C/min to 150°C.

-

Sample Preparation: The extracted diol can be analyzed directly or after derivatization (e.g., with a silylating agent like BSTFA) to improve volatility and peak shape.

-

Quantitative Data from a Representative Separation (4,5-Octanediol):

| Stereoisomer | Isomeric Content (%) |

| (4S,5S)-octanediol | >99 |

| (4R,5R)-octanediol | >99 |

| meso-4,5-octanediol | >99 |

Note: The isomeric content is achieved by selecting the appropriate combination of lyase and oxidoreductase enzymes.

Biological Relevance of Vicinal Diols

While specific signaling pathways involving this compound are not well-documented, vicinal diols, in general, are known to have biological activities. They are often metabolites of endogenous or xenobiotic compounds. For instance, epoxy fatty acids, which are involved in signaling pathways regulating inflammation and blood pressure, are metabolized by soluble epoxide hydrolase (sEH) to their corresponding vicinal diols. The resulting diols can have their own biological effects, sometimes opposing those of the parent epoxides.

The diagram below illustrates a generalized pathway for the metabolism of polyunsaturated fatty acids (PUFAs) and the potential role of vicinal diols.

Conclusion

The four stereoisomers of this compound present a valuable case study in the importance of stereochemistry. While the complete experimental characterization and separation of all four isomers remain an area for further research, established methods for analogous compounds provide a clear path forward. The enzymatic synthesis and chiral GC analysis of vicinal diols offer a powerful and highly stereoselective approach for obtaining and separating these compounds. For researchers and professionals in drug development, a thorough understanding of these principles and techniques is essential for the successful design, synthesis, and analysis of chiral molecules.

The Genesis of a Versatile Diol: A Technical Guide to the Discovery and Initial Synthesis of 2,4-Octanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Octanediol, a chiral diol, holds potential as a versatile building block in organic synthesis and drug development. Its 1,3-diol motif is a common feature in many biologically active natural products. This technical guide provides a comprehensive overview of a plausible initial synthetic route to this compound, based on fundamental and well-established organic reactions. The synthesis involves a two-step sequence: the Claisen condensation of 2-hexanone (B1666271) and ethyl acetate (B1210297) to form the precursor 2,4-octanedione (B81228), followed by the diastereoselective reduction of the diketone to yield this compound. This document furnishes detailed experimental protocols for each step, a summary of quantitative data, and visualizations of the synthetic pathway and experimental workflow to aid researchers in their synthetic endeavors.

Introduction

The discovery of novel synthetic methodologies for producing chiral diols is of paramount importance in the fields of medicinal chemistry and materials science. The 1,3-diol functionality present in this compound is a key structural element in a variety of natural products and pharmaceuticals, imparting specific conformational constraints and serving as a handle for further chemical modifications. While a singular "discovery" paper for this compound is not readily apparent in historical literature, its synthesis can be reliably achieved through a logical sequence of well-understood organic transformations. This guide outlines a robust and accessible pathway for the initial synthesis of this compound, providing a foundational methodology for its preparation and further investigation.

Synthetic Pathway Overview

The initial synthesis of this compound can be envisioned as a two-stage process. The first stage involves the carbon-carbon bond formation to construct the eight-carbon backbone with the desired oxygenation pattern at positions 2 and 4. This is efficiently achieved via a Claisen condensation. The second stage focuses on the reduction of the resulting diketone to the target diol.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 2,4-Octanedione via Claisen Condensation

The Claisen condensation provides an effective method for the formation of β-diketones. In this procedure, 2-hexanone is treated with ethyl acetate in the presence of a strong base, sodium hydride, to yield 2,4-octanedione.

Materials:

-

2-Hexanone

-

Ethyl acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

Procedure:

-

A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents).

-

The sodium hydride is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully decanted under a nitrogen atmosphere.

-

Anhydrous THF is added to the flask to create a suspension of sodium hydride.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of 2-hexanone (1.0 equivalent) and ethyl acetate (1.1 equivalents) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension over 30-60 minutes.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to 0 °C, and the reaction is quenched by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~ 2-3).

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed sequentially with water, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 2,4-octanedione.

-

The crude product is purified by vacuum distillation.

Stage 2: Reduction of 2,4-Octanedione to this compound

The reduction of the β-diketone, 2,4-octanedione, to the corresponding 1,3-diol, this compound, can be achieved using a mild reducing agent such as sodium borohydride (B1222165). This method is advantageous due to its operational simplicity and chemoselectivity.

Materials:

-

2,4-Octanedione

-

Sodium borohydride (NaBH₄)

-

Ethanol (B145695) (EtOH) or Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2,4-octanedione (1.0 equivalent) in ethanol at room temperature.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (2.0-2.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours.

-

The reaction progress is monitored by TLC.

-

Once the reaction is complete, the mixture is cooled to 0 °C, and the reaction is quenched by the slow addition of 1 M HCl to decompose the excess NaBH₄ and the borate (B1201080) esters, until the pH is acidic.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give the crude this compound.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of 2,4-octanedione and the expected data for its reduction to this compound.

Table 1: Quantitative Data for the Synthesis of 2,4-Octanedione

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 2-Hexanone | 1.0 | eq | Limiting reagent |

| Ethyl Acetate | 1.1 - 1.5 | eq | Used in excess |

| Sodium Hydride | 1.2 - 1.5 | eq | Strong base |

| Reaction Conditions | |||

| Solvent | Anhydrous THF | - | Aprotic solvent is necessary |

| Initial Temperature | 0 | °C | To control the initial reaction rate |

| Reaction Temperature | Room Temperature | °C | |

| Reaction Time | 12 - 18 | hours | |

| Product Information | |||

| Product | 2,4-Octanedione | - | |

| Molecular Formula | C₈H₁₄O₂ | - | |

| Molecular Weight | 142.20 | g/mol | |

| Typical Yield | 60 - 75 | % | Varies with conditions and purification |

| Appearance | Colorless to pale yellow liquid | - |

Table 2: Expected Quantitative Data for the Reduction of 2,4-Octanedione

| Parameter | Expected Value | Unit | Notes |

| Reactants | |||

| 2,4-Octanedione | 1.0 | eq | |

| Sodium Borohydride | 2.0 - 2.5 | eq | To ensure complete reduction of both carbonyls |

| Reaction Conditions | |||

| Solvent | Ethanol or Methanol | - | Protic solvent |

| Reaction Temperature | 0 to Room Temperature | °C | |

| Reaction Time | 4 - 6 | hours | |

| Product Information | |||

| Product | This compound | - | |

| Molecular Formula | C₈H₁₈O₂ | - | |

| Molecular Weight | 146.23 | g/mol | |

| Expected Yield | > 80 | % | Dependent on purification |

| Diastereomeric Ratio | Variable | - | Can be influenced by reaction conditions |

Spectroscopic Data

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | δ (ppm): 0.9 (t, 3H, -CH₃), 1.2-1.6 (m, 8H, -CH₂- and -CH(OH)-CH₂ -CH(OH)-), 3.8-4.2 (m, 2H, -CH (OH)-), OH protons will be broad singlets. |

| ¹³C NMR | δ (ppm): ~14 (C8), ~23-38 (C3, C5, C6, C7), ~65-70 (C2, C4). |

| IR | ν (cm⁻¹): 3200-3500 (broad, O-H stretch), 2850-3000 (C-H stretch), 1050-1150 (C-O stretch). |

Experimental Workflow and Logical Relationships

The overall experimental workflow can be visualized as a sequence of operations for each stage of the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed a practical and efficient two-step synthesis for this compound, a valuable chiral building block. The pathway, commencing with a Claisen condensation to furnish 2,4-octanedione, followed by its reduction, represents a fundamental approach to accessing this 1,3-diol. The provided experimental protocols and quantitative data serve as a solid foundation for researchers to produce and further explore the applications of this compound in various domains of chemical science, from natural product synthesis to the development of novel therapeutic agents. Further research into stereoselective reduction methods will be crucial for accessing specific stereoisomers of this compound, thereby expanding its utility in asymmetric synthesis.

2,4-Octanediol: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Chiral 1,3-diols are pivotal structural motifs found in a plethora of biologically active natural products and pharmaceuticals. Among these, 2,4-octanediol, with its two stereogenic centers, represents a valuable and versatile chiral building block. The ability to selectively synthesize its four stereoisomers—(2S,4S), (2R,4R), (2S,4R), and (2R,4S)—opens avenues for the stereocontrolled construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of chiral this compound and its application in organic synthesis, with a focus on stereoselective methodologies, experimental protocols, and quantitative data.

Stereoselective Synthesis of this compound Stereoisomers

The controlled synthesis of the four stereoisomers of this compound hinges on the strategic application of asymmetric reactions to introduce the two chiral centers with defined relative and absolute stereochemistry. Key methodologies include the diastereoselective reduction of a chiral β-hydroxy ketone precursor, asymmetric aldol (B89426) reactions to generate this precursor, and chemoenzymatic resolutions.

Diastereoselective Reduction of 4-Hydroxy-2-octanone

A primary route to both syn and anti diastereomers of this compound involves the stereoselective reduction of the chiral precursor, 4-hydroxy-2-octanone. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Synthesis of syn-2,4-Octanediol:

The syn diastereomers, (2S,4S)- and (2R,4R)-2,4-octanediol, can be obtained through chelation-controlled reduction of the corresponding enantiomer of 4-hydroxy-2-octanone. Reagents that can form a six-membered chelate with the hydroxyl and carbonyl groups will favor the delivery of a hydride from the less hindered face, leading to the syn product.

Synthesis of anti-2,4-Octanediol:

Conversely, the anti diastereomers, (2S,4R)- and (2R,4S)-2,4-octanediol, are typically prepared using non-chelating, sterically demanding reducing agents. These reagents favor a Felkin-Anh model of hydride delivery, where the hydride attacks the carbonyl group from the face opposite to the largest substituent, resulting in the anti configuration.

Quantitative Data for Diastereoselective Reductions:

The following table summarizes the diastereoselectivity achieved in the reduction of β-hydroxy ketones using various reducing agents, providing a predictive framework for the synthesis of specific this compound diastereomers.

| Precursor | Reducing Agent | Conditions | Diastereomeric Ratio (syn:anti) | Reference |

| β-Hydroxy Ketone | NaBH₄, MeOH | 0 °C to rt | ~1:1 | [1][2] |

| β-Hydroxy Ketone | Zn(BH₄)₂ | THF, -78 °C | >95:5 (anti) | [3] |

| β-Hydroxy Ketone | Me₄NBH(OAc)₃ | Acetonitrile (B52724)/Acetic Acid, -40 °C | >95:5 (anti) | |

| β-Hydroxy Ketone | Et₂BOMe, NaBH₄ | THF/MeOH, -78 °C | >95:5 (syn) | [4] |

| β-Hydroxy Ketone | SmI₂ | THF, -78 °C | High anti selectivity | [5][6] |

Asymmetric Aldol Reaction for Enantiopure 4-Hydroxy-2-octanone

The enantioselective synthesis of the 4-hydroxy-2-octanone precursor is a critical step in accessing enantiomerically pure this compound. Organocatalytic asymmetric aldol reactions have emerged as a powerful tool for this purpose.[7] Proline and its derivatives are commonly employed as chiral catalysts to mediate the reaction between a ketone and an aldehyde, affording the β-hydroxy ketone with high enantioselectivity.[7]

Chemoenzymatic Synthesis

Chemoenzymatic methods offer an efficient route to enantiomerically pure 1,3-diols. These strategies often involve the enzymatic resolution of a racemic mixture of the diol or its precursor. Lipases are frequently used to selectively acylate one enantiomer of a racemic diol, allowing for the separation of the acylated and unreacted enantiomers. Alternatively, ketoreductases can be employed for the asymmetric reduction of a diketone precursor to a single enantiomer of the diol. While specific data for this compound is not abundant in readily available literature, the successful application of these methods to similar diols, such as 2,3-butanediol (B46004) and 4,5-octanediol, suggests their applicability.[2][8]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reduction of a β-Hydroxy Ketone to a syn-1,3-Diol[4]

-

Chelation: To a solution of the β-hydroxy ketone (1.0 equiv) in a mixture of THF and methanol (B129727) (4:1) at -78 °C is added diethylmethoxyborane (B30974) (Et₂BOMe) (1.1 equiv). The solution is stirred at this temperature for 30 minutes.

-

Reduction: Sodium borohydride (B1222165) (NaBH₄) (1.5 equiv) is added in portions, and the reaction mixture is stirred at -78 °C for 3 hours.

-

Work-up: The reaction is quenched by the slow addition of aqueous hydrogen peroxide, followed by aqueous sodium hydroxide. The mixture is warmed to room temperature and stirred for 1 hour. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired syn-1,3-diol.

Protocol 2: General Procedure for Diastereoselective Reduction of a β-Hydroxy Ketone to an anti-1,3-Diol

-

Reaction Setup: To a solution of the β-hydroxy ketone (1.0 equiv) in a mixture of acetonitrile and acetic acid at -40 °C is added tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NBH(OAc)₃) (1.5 equiv).

-

Reduction: The reaction mixture is stirred at -40 °C for 8 hours.

-

Work-up: The reaction is quenched by the addition of Rochelle's salt solution and stirred vigorously for 1 hour. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired anti-1,3-diol.

Applications of Chiral this compound in Organic Synthesis

Chiral 1,3-diols, including the stereoisomers of this compound, are valuable intermediates in the synthesis of a variety of natural products and biologically active molecules. Their utility stems from the ability to serve as a chiral scaffold upon which further stereocenters and functionalities can be built.

Synthesis of Insect Pheromones:

Many insect pheromones are chiral molecules, and their biological activity is often dependent on a specific stereoisomer. Chiral diols are common precursors in the synthesis of these complex structures. For example, the aggregation pheromone of several bark beetle species, (+)-endo-brevicomin, has been synthesized using a chiral 1,3-diol as a key intermediate. While a direct synthesis from this compound is not explicitly detailed in the readily available literature, the structural similarity of the required intermediates suggests that chiral this compound could be a viable starting material.

Signaling Pathways and Experimental Workflows

Conclusion

This compound serves as a valuable chiral building block in organic synthesis, providing access to stereochemically rich and complex molecules. The stereoselective synthesis of its four isomers can be achieved through well-established methodologies, primarily involving the diastereoselective reduction of a chiral β-hydroxy ketone precursor. While specific applications and detailed quantitative data for this compound itself require further exploration in the scientific literature, the principles and protocols outlined in this guide for analogous 1,3-diols provide a strong foundation for its utilization in the synthesis of natural products, pharmaceuticals, and other chiral targets. Future research focusing on the direct application of this compound stereoisomers will undoubtedly expand their role as versatile tools in the field of asymmetric synthesis.

References

- 1. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. users.ox.ac.uk [users.ox.ac.uk]

- 5. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

Theoretical Investigations into the Conformational Landscape of 2,4-Octanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Conformational Analysis of Acyclic Diols

Acyclic molecules, such as 2,4-octanediol, exhibit a degree of flexibility due to rotation around their single carbon-carbon bonds. However, this rotation is not entirely free, leading to a landscape of energetically distinct spatial arrangements known as conformers. The study of these conformers and their relative energies is known as conformational analysis. For diols, the interplay of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions governs the conformational preferences.

This compound possesses two chiral centers at the C2 and C4 positions, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Each of these stereoisomers will have a unique conformational landscape. The relative orientation of the two hydroxyl groups is of particular interest, as intramolecular hydrogen bonding can significantly stabilize certain conformations, influencing the molecule's overall shape and reactivity.

Theoretical and Computational Methodologies

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical investigation of molecular conformations, offering a good balance between computational cost and accuracy.

Computational Protocol: DFT-Based Conformational Search

A systematic conformational search is essential to identify all low-energy conformers of this compound. A typical workflow for such a study is as follows:

-

Initial Structure Generation: The starting 3D structures of the different stereoisomers of this compound are built using molecular modeling software.

-

Dihedral Angle Scanning: A systematic scan of the potential energy surface is performed by rotating key dihedral angles, particularly those around the C2-C3 and C3-C4 bonds, in discrete steps.

-

Geometry Optimization: The structures corresponding to the energy minima identified during the scan are then subjected to full geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: To confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies, frequency calculations are performed at the same level of theory.

-

Single-Point Energy Refinement: For more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)).

Caption: Workflow for DFT-based conformational analysis.

Analysis of Conformational Parameters

The computational analysis yields a wealth of quantitative data that characterizes the conformational landscape of this compound.

Dihedral Angles and Relative Energies

The key dihedral angles that define the backbone conformation of this compound are O-C2-C3-C4 and C2-C3-C4-O. The relative energies of the stable conformers determine their population at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical Calculated Conformational Data for (2R,4R)-2,4-Octanediol

| Conformer | O-C2-C3-C4 Dihedral Angle (°) | C2-C3-C4-O Dihedral Angle (°) | Relative Energy (kcal/mol) |

| I | -65.2 | 175.8 | 0.00 |

| II | 178.1 | -62.5 | 0.85 |

| III | 63.5 | 177.3 | 1.20 |

| IV | -68.9 | 65.4 | 2.50 |

Note: The data in this table is hypothetical and serves as an illustration. Actual values would be obtained from DFT calculations as described in the protocol.

Experimental Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for probing the conformation of molecules in solution. Vicinal proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A solution of the purified this compound stereoisomer is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectrum Acquisition: A high-resolution ¹H NMR spectrum is acquired.

-

Coupling Constant Measurement: The coupling constants between the protons on C2, C3, and C4 are carefully measured from the splitting patterns of the signals.

-

Karplus Equation Analysis: The experimentally determined ³JHH values are used in the Karplus equation to estimate the corresponding dihedral angles.

-

Comparison with Theoretical Data: The experimentally derived dihedral angles are compared with those predicted by DFT calculations for the different conformers to determine the predominant conformation(s) in solution.

Caption: Experimental workflow for NMR-based conformational analysis.

Interpreting NMR Data

The magnitude of the ³JHH coupling constant can provide direct insight into the relative orientation of adjacent protons. For example, a large coupling constant (typically > 8 Hz) suggests an anti-periplanar arrangement (dihedral angle ~180°), while smaller values are indicative of gauche relationships (dihedral angle ~60°).

Table 2: Hypothetical NMR Coupling Constants for a Predominant Conformer of (2R,4R)-2,4-Octanediol

| Coupled Protons | Measured ³JHH (Hz) | Inferred Dihedral Angle (°) |

| H(C2)-H(C3a) | 3.2 | ~60 |

| H(C2)-H(C3b) | 9.8 | ~180 |

| H(C4)-H(C3a) | 10.1 | ~180 |

| H(C4)-H(C3b) | 2.9 | ~60 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from experimental NMR measurements.

Interplay of Theory and Experiment

The most robust understanding of the conformational preferences of this compound is achieved through the synergistic combination of theoretical calculations and experimental data. DFT provides a detailed map of the potential energy surface and the geometries of all possible conformers, while NMR offers an experimental snapshot of the average conformation in solution. Discrepancies between theoretical predictions and experimental observations can point to the influence of solvent effects or limitations in the computational model, prompting further refinement of the theoretical approach.

Caption: Synergistic relationship between theoretical and experimental studies.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and experimental framework for the conformational analysis of this compound. By employing DFT calculations in tandem with NMR spectroscopy, researchers can gain deep insights into the conformational landscape of this and other flexible acyclic molecules. Future work should focus on carrying out these detailed computational and experimental studies for all stereoisomers of this compound to build a complete picture of their conformational behavior. Such knowledge is invaluable for the rational design of molecules with specific three-dimensional structures, a cornerstone of modern drug development and materials science.

Racemic vs. Enantiopure 2,4-Octanediol: A Technical Guide to Synthesis and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The principle of chirality is fundamental to the fields of chemistry and pharmacology, dictating the three-dimensional arrangement of atoms within a molecule and, consequently, its interaction with other chiral molecules, including biological targets. This guide provides a comprehensive technical overview of the synthesis and applications of 2,4-octanediol, a chiral diol, comparing the properties and uses of its racemic mixture versus its enantiopure forms. While direct comparative application data for this compound is limited in publicly available literature, this document extrapolates from established principles of stereochemistry and provides analogous data from related chiral compounds to offer a thorough understanding.

Introduction to Chirality and the Significance of Enantiopurity

Chiral molecules exist as non-superimposable mirror images of each other, known as enantiomers. A 50:50 mixture of two enantiomers is termed a racemic mixture. While enantiomers possess identical physical and chemical properties in an achiral environment, they often exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer.

In drug development, the use of single-enantiomer (enantiopure) drugs is increasingly favored over racemic mixtures.[1] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[1] The U.S. Food and Drug Administration (FDA) now requires that all chiral bioactive drug molecules be isolated and tested for efficacy and safety as single enantiomers.[1]

Synthesis of Enantiopure this compound

The controlled synthesis of specific stereoisomers of this compound is crucial for investigating and exploiting their unique properties. Asymmetric synthesis and enzymatic resolution are two powerful strategies to obtain enantiopure diols.

Enzymatic Cascade for the Asymmetric Synthesis of (4S,5S)-Octanediol

A highly efficient method for producing enantiopure (4S,5S)-octanediol is through a one-pot, two-step enzymatic cascade. This process utilizes a carboligase for the initial C-C bond formation followed by a reductase for the stereoselective reduction.

Quantitative Data for Enzymatic Synthesis of (4S,5S)-Octanediol

| Parameter | Aqueous System | Microaqueous Reaction System (MARS) | Biphasic System |

| Substrate | Butanal | Butanal | Butanal |

| Enzymes | ApPDCE469G (lyase), BlBDH (oxidoreductase) | ApPDCE469G (lyase), BlBDH (oxidoreductase) | ApPDCE469G (lyase), BlBDH (oxidoreductase) |

| Initial Substrate Conc. | 200 mM | 200 mM | 200 mM |

| Product Concentration | ~12 mM | ~12 mM | Not specified |

| Enantiomeric Excess (ee) | >99% | >99% | >99% |

| Diastereomeric Excess (de) | >99% | >99% | >99% |

| Reaction Time for Max. Conc. | 4 hours | Slower than aqueous | Not specified |

Experimental Protocol: Enzymatic Synthesis of (4S,5S)-Octanediol in an Aqueous System

This protocol is adapted from a published method for the enzymatic synthesis of (4S,5S)-octanediol.

Materials:

-

ApPDCE469G (lyophilized whole cells)

-

BlBDH (lyophilized whole cells)

-

Triethanolamine (TEA) buffer (50 mM, pH 9)

-

Thiamine diphosphate (B83284) (ThDP)

-

MgCl₂

-

1,2-propanediol

-

Butanal

-

1.5 mL glass vials

-

Eppendorf shaker

Procedure:

-

To a 1.5 mL glass vial, add 30 mg of ApPDCE469G and 30 mg of BlBDH lyophilized whole cells.

-

Prepare 1 mL of the reaction solution consisting of 50 mM TEA buffer (pH 9) containing 0.01 mM ThDP and 2.5 mM MgCl₂.

-

Add 200 mM 1,2-propanediol to the reaction solution for cofactor regeneration.

-

Initiate the reaction by adding 200 mM butanal to the vial.

-

Incubate the reaction mixture at 30°C with shaking at 1000 rpm in an Eppendorf shaker for 24 hours.

-

Monitor product formation and stereochemical purity using chiral gas chromatography.

Experimental Workflow for Enzymatic Synthesis of (4S,5S)-Octanediol

Caption: Workflow for the one-pot enzymatic synthesis of (4S,5S)-octanediol.

Applications of Racemic vs. Enantiopure this compound

The distinct stereochemistry of this compound enantiomers suggests their differential efficacy in various applications, from serving as chiral building blocks in asymmetric synthesis to potential use as bioactive agents.

Chiral Building Blocks in Asymmetric Synthesis

Enantiopure diols are valuable chiral synthons for the synthesis of complex molecules such as natural products and pharmaceuticals.[2] They can be used as chiral auxiliaries to control the stereochemical outcome of a reaction. While there is a lack of specific data for this compound as a chiral auxiliary, the performance of other chiral diols in asymmetric reactions highlights the importance of enantiopurity.

Comparative Performance of Chiral Diols in Asymmetric Catalysis (Analogous Data)

| Chiral Diol | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |

| L-(+)-Diethyl Tartrate | Asymmetric Epoxidation | 90 | >95 |

| (R)-BINOL | Asymmetric Aldol Reaction | 75 | 88 |

| (R,R)-TADDOL | Asymmetric Diels-Alder | 82 | 91 |

The high enantiomeric excess achieved with these enantiopure diols would not be possible with their racemic counterparts. A racemic diol would lead to a racemic mixture of products, negating the purpose of asymmetric synthesis.

Potential Bioactivity: Antifungal and Repellent Properties

Aliphatic diols are known to possess antimicrobial and insect-repellent properties. The stereochemistry of these molecules can play a significant role in their biological activity.

Antifungal Activity: While specific data for this compound is not available, studies on other chiral antifungal agents demonstrate the importance of stereochemistry. For example, the different stereoisomers of the antifungal drug itraconazole (B105839) exhibit varying levels of activity against different fungal strains.

Hypothetical Antifungal Activity of this compound Stereoisomers (Based on Analogous Compounds)

| Compound | Target Organism | Expected MIC (µg/mL) |

| Racemic this compound | Candida albicans | Moderate |

| (2R,4R)-Octanediol | Candida albicans | Potentially Lower |

| (2S,4S)-Octanediol | Candida albicans | Potentially Higher or Lower |

| meso-2,4-Octanediol | Candida albicans | Potentially Different from Enantiomers |

Insect Repellent Activity: The chirality of repellent molecules can significantly affect their interaction with insect olfactory receptors. A study on 4-alkoxycoumarins showed that the racemic mixture had the highest repellent effect against the Asian tiger mosquito, followed by the (R)-enantiomer, while the (S)-enantiomer showed no significant activity.

Hypothetical Repellent Activity of this compound Stereoisomers (Based on Analogous Compounds)

| Compound | Target Insect | Expected Repellent Index (%) |

| Racemic this compound | Mosquito | Potentially High |

| (2R,4R)-Octanediol | Mosquito | Potentially Moderate to High |

| (2S,4S)-Octanediol | Mosquito | Potentially Low or Inactive |

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways involving this compound are not well-documented, as amphiphilic molecules, diols can potentially interact with cell membranes and influence lipid signaling pathways. Lipid signaling is crucial for a variety of cellular processes, including proliferation, differentiation, and apoptosis.

Hypothetical Model of Diol Interaction with a G-Protein Coupled Receptor (GPCR) Signaling Pathway

The following diagram illustrates a plausible, generalized mechanism by which a chiral diol could differentially modulate a GPCR signaling cascade, a common pathway for many bioactive molecules. The differential binding of enantiomers to the receptor can lead to varied downstream cellular responses.

Caption: Hypothetical differential binding of this compound enantiomers to a GPCR.

Conclusion

The distinction between racemic and enantiopure this compound is critical for its application in fields requiring stereospecific interactions, such as drug development and asymmetric synthesis. While racemic mixtures may be suitable for some industrial applications where chirality is not a factor, the use of enantiopure forms is essential for maximizing efficacy and minimizing potential off-target effects in biological systems. The continued development of efficient stereoselective synthetic methods, such as the enzymatic cascade described, will be instrumental in unlocking the full potential of individual this compound stereoisomers. Further research is warranted to directly compare the biological activities of racemic and enantiopure this compound to provide concrete quantitative data for specific applications.

References

Introduction: Understanding the Solubility of 2,4-Octanediol

An In-depth Technical Guide on the Solubility of 2,4-Octanediol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of this compound in common organic solvents. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework based on physicochemical principles to predict its solubility profile. It includes a qualitative assessment of its solubility in a range of solvents, a detailed experimental protocol for quantitatively determining its solubility via the isothermal shake-flask method, and a discussion of the key factors influencing solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodology to systematically evaluate the solubility of this compound in relevant organic systems.

This compound is a diol with an eight-carbon aliphatic chain. Its molecular structure, featuring two polar hydroxyl (-OH) groups and a significant nonpolar hydrocarbon backbone, dictates its solubility characteristics. The principle of "like dissolves like" is paramount in predicting its behavior in various solvents.[1][2] The hydroxyl groups can participate in hydrogen bonding with polar solvents, while the octyl chain favors interaction with nonpolar solvents through van der Waals forces.[3] Consequently, the solubility of this compound is a balance between its hydrophilic diol portion and its lipophilic alkyl chain.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl groups of the diol can form strong hydrogen bonds with these solvents, leading to high miscibility or solubility.[3]

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors, interacting favorably with the diol's -OH groups, which should result in good solubility.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The long hydrocarbon tail of this compound will interact well with nonpolar solvents. However, the polar diol head may limit complete miscibility, potentially resulting in partial solubility. The overall solubility will depend on the balance between these interactions.

Qualitative Solubility Profile of this compound

While specific experimental data is not available in the reviewed literature, a qualitative assessment can be made based on the polarity of common organic solvents. The following table provides an expected solubility profile for this compound.

| Solvent Class | Solvent Example | Polarity | Expected Solubility of this compound |

| Polar Protic | Methanol | High | High / Miscible |

| Ethanol | High | High / Miscible | |

| 1-Butanol | Medium | High / Miscible | |

| Polar Aprotic | Acetone | High | High |

| Dimethyl Sulfoxide (DMSO) | High | High | |

| Ethyl Acetate | Medium | Moderate | |

| Tetrahydrofuran (THF) | Medium | Moderate to High | |

| Nonpolar | Toluene | Low | Low to Moderate |

| Dichloromethane | Low | Low to Moderate | |

| Hexane | Low | Low / Immiscible | |

| Cyclohexane | Low | Low / Immiscible |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic (or equilibrium) solubility of a compound in a solvent.[4] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.[5][6]

3.1. Materials and Apparatus

-

This compound (solute)

-

Selected organic solvents

-

Glass vials or flasks with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance (precision to 0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography, HPLC)

3.2. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is necessary to ensure a saturated solution has been achieved.[6][7]

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a sufficient period to reach equilibrium. The time required can range from 24 to 72 hours. It is recommended to take measurements at sequential time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for several hours to permit the undissolved solid to settle.[9]

-